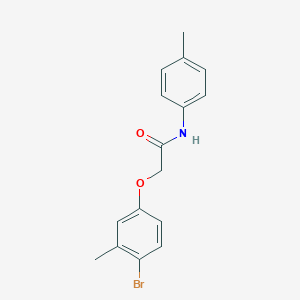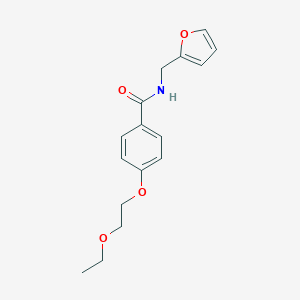
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the class of compounds known as phenoxyacetamides, which have been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators such as prostaglandins. 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been shown to reduce fever in animal models of pyrexia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in lab experiments is its selectivity for COX-2 inhibition, which reduces the risk of unwanted side effects associated with non-selective COX inhibitors. However, one limitation is that 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in human subjects is not well established.
Orientations Futures
There are several potential future directions for research on 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide analogs with improved potency and selectivity for COX-2 inhibition. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide in human subjects. Finally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation and oxidative stress.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide involves the reaction of 4-bromo-3-methylphenol with 4-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. This method has been optimized to produce high yields of pure 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H16BrNO2 |
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
2-(4-bromo-3-methylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-5-13(6-4-11)18-16(19)10-20-14-7-8-15(17)12(2)9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Clé InChI |
XHYGMNLDHYAZRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)

